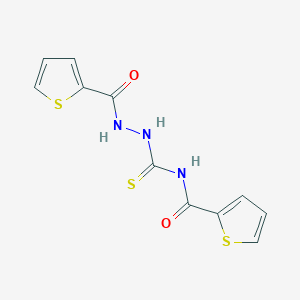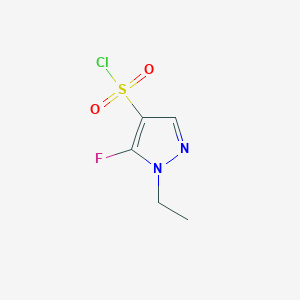
3-Chloro-4-(chloromethyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(chloromethyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. The presence of chlorine atoms at the 3 and 4 positions, along with a chloromethyl group, makes this compound particularly interesting for various chemical applications.
作用机制
Target of Action
3-Chloro-4-(chloromethyl)thiophene is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, organoboron groups, which are formally nucleophilic, are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The success of this reaction is due to the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability would be influenced by factors such as the stability of the organoboron reagents and the conditions under which the reaction takes place .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in the synthesis of a variety of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the reaction conditions and the nature of the organoboron reagents used . For example, the SM coupling reaction is known to be tolerant of a variety of functional groups and can proceed under exceptionally mild conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)thiophene can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting from 3-chlorothiophene, a chloromethylation reaction can be performed using formaldehyde and hydrochloric acid under acidic conditions . Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
3-Chloro-4-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can yield methylthiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Amino or thiol-substituted thiophenes.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Methyl-substituted thiophenes.
科学研究应用
3-Chloro-4-(chloromethyl)thiophene has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
3-Chlorothiophene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Chloromethylthiophene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2,5-Dichlorothiophene: Contains chlorine atoms at different positions, leading to different chemical properties and uses.
Uniqueness
3-Chloro-4-(chloromethyl)thiophene is unique due to the presence of both chlorine and chloromethyl groups, which provide a versatile platform for various chemical reactions and applications. Its reactivity and stability make it a valuable compound in synthetic chemistry and industrial applications .
属性
IUPAC Name |
3-chloro-4-(chloromethyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXGWNUGSGFNPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
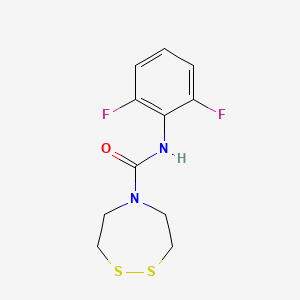
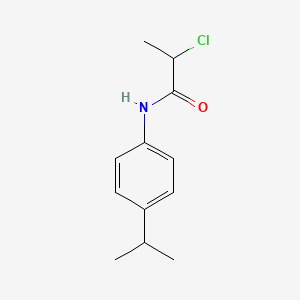

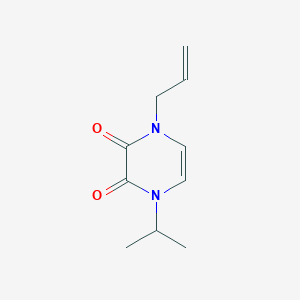
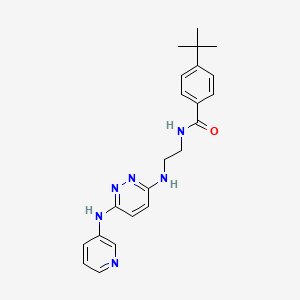
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
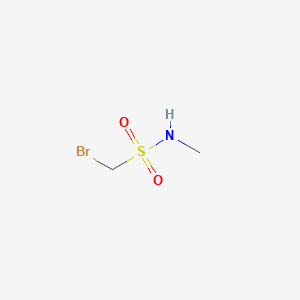
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)
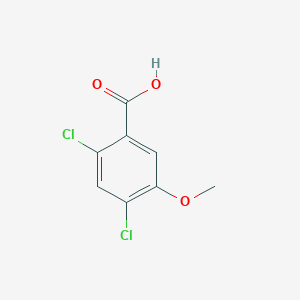
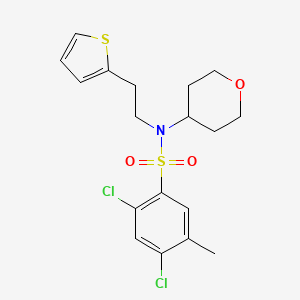
![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)
![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)
